4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-propoxypropyl)pyrimidin-2-amine
Overview
Description
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-propoxypropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.19026037 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial activities. These studies indicate that compounds with pyrazole and pyrimidine components could have significant biological applications, suggesting potential research avenues for the mentioned compound in exploring antimicrobial properties (Deohate & Palaspagar, 2020).
Antifungal Effect : Derivatives of pyrimidine, including those with modifications similar to the compound , have demonstrated antifungal effects against important types of fungi. This highlights the compound's potential application in developing new antifungal agents (Jafar et al., 2017).
Antimicrobial Evaluation : Novel polyheterocyclic systems derived from pyrimidine have shown pronounced antimicrobial properties, suggesting that the compound of interest could be explored for its efficacy against various microbial infections (Sirakanyan et al., 2021).
Anticancer and Anti-inflammatory Agents : Research into pyrazole and pyrimidine derivatives has also uncovered potential anticancer and anti-inflammatory applications. This indicates a promising area for the application of the compound in cancer research and inflammation studies (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(3-propoxypropyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-4-9-21-10-5-7-16-15-17-8-6-14(18-15)13-11-20(3)19-12(13)2/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGXOHGTOKPDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCNC1=NC=CC(=N1)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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